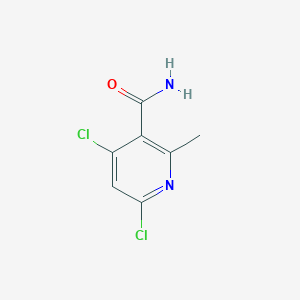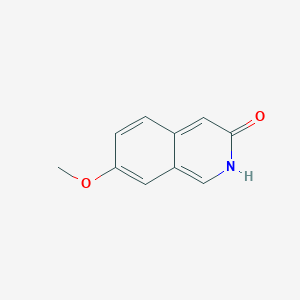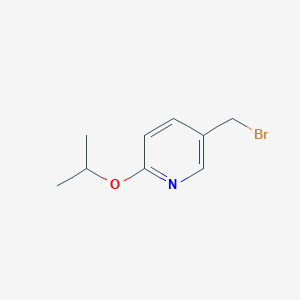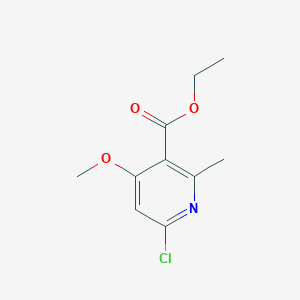![molecular formula C7H5Cl2N3 B13664638 3,5-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13664638.png)
3,5-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of 3-aminopyrazole with a suitable 1,3-biselectrophilic compound. One common method involves the reaction of 3-aminopyrazole with 2,4-dichloro-3-methylpyrimidine under basic conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
化学反応の分析
Types of Reactions
3,5-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 3 and 5 can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are commonly used.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Oxidation and Reduction Products: N-oxides and dihydro derivatives are the major products formed from oxidation and reduction reactions, respectively.
科学的研究の応用
3,5-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3,5-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
類似化合物との比較
Similar Compounds
- 3,5-Dichloro-2-methylpyrazolo[3,4-d]pyrimidine
- 3,5-Dichloro-2-methylpyrazolo[4,3-e][1,2,4]triazine
Uniqueness
3,5-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the presence of both pyrazole and pyrimidine rings. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C7H5Cl2N3 |
|---|---|
分子量 |
202.04 g/mol |
IUPAC名 |
3,5-dichloro-2-methylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C7H5Cl2N3/c1-4-6(9)7-10-5(8)2-3-12(7)11-4/h2-3H,1H3 |
InChIキー |
WFZHLWVYQMIJJH-UHFFFAOYSA-N |
正規SMILES |
CC1=NN2C=CC(=NC2=C1Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(4-Fluorophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13664576.png)

![3-Ethynyl-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13664587.png)
![4,7-Dibromo-2-iodobenzo[d]thiazole](/img/structure/B13664595.png)



![Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13664632.png)



